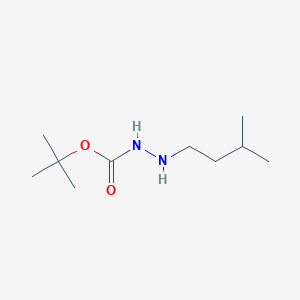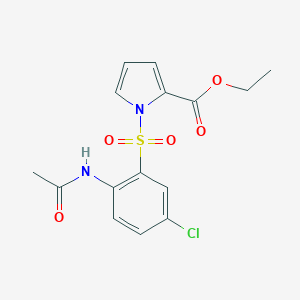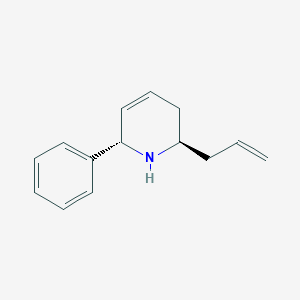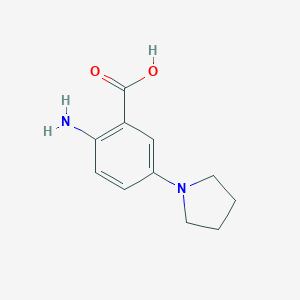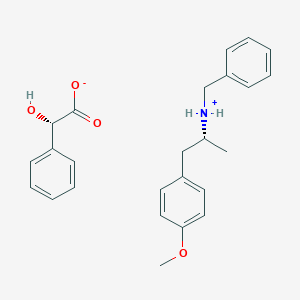![molecular formula C9H11N3 B068935 1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine CAS No. 193534-56-4](/img/structure/B68935.png)
1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
para-dichlorobenzene (abbreviated as PDCB or para), is a colorless solid with a strong odor. Its molecular structure consists of a benzene ring with two chlorine atoms replacing hydrogen atoms at opposing positions on the ring. You might recognize it from its use in mothballs, where it serves as a safer alternative to naphthalene due to its lower flammability .
Scientific Research Applications
1,4-DCB finds applications in:
Chemistry: As a solvent and reagent.
Biology: Used in insecticides and as a fumigant.
Medicine: Limited use due to toxicity.
Industry: Precursor for poly(p-phenylene sulfide) (PPS) polymer.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in pharmaceutical chemistry .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines have been found to exhibit antifungal activity against candida spp, inhibiting the formation of yeast to mold as well as ergosterol formation . They have also demonstrated good AChE, BChE, and LOX inhibitory activities .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to inhibit the formation of ergosterol in yeast cells, a crucial component of fungal cell membranes . This suggests that the compound may interfere with the ergosterol biosynthesis pathway.
Pharmacokinetics
A study on a similar compound, probe ii, found that it exhibited minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml . The ADMET analysis suggested that Probe II could be moderately toxic to humans .
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . They have also demonstrated submicromolar inhibitory activity against various tumor cell lines .
Action Environment
It’s worth noting that the synthesis and functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies suggest that the compound’s synthesis and functionalization can be influenced by various environmental factors.
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown to reduce cell viability and induce apoptosis in HeLa cells via the p53/Bax-mediated activation of the mitochondrial pathway . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown to have long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . This suggests that this compound may also have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization , suggesting that this compound may interact with various enzymes or cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes: 1,4-DCB is synthesized by chlorinating benzene using ferric chloride as a catalyst.
Reaction Conditions: The reaction typically occurs at elevated temperatures.
Industrial Production: It is industrially produced through this chlorination process.
Chemical Reactions Analysis
1,4-DCB undergoes various reactions:
Halogenation: Further chlorination or bromination can occur.
Nitration: Nitric acid can substitute one of the hydrogen atoms.
Reduction: Hydrogenation can yield 1,4-dichlorocyclohexane.
Substitution: Various reagents can replace chlorine atoms.
Major Products: These reactions yield derivatives like 1,4-dichloronitrobenzene and 1,4-diaminobenzene.
Comparison with Similar Compounds
Similar Compounds: Other dichlorobenzenes (1,2-DCB, 1,3-DCB).
Uniqueness: 1,4-DCB’s specific properties set it apart.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMNTNNCIQWRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342627 |
Source


|
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193534-56-4 |
Source


|
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)



![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
